5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol
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Overview
Description
5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol is a useful research compound. Its molecular formula is C9H8FN3OS and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Several studies highlight the synthesis and evaluation of oxadiazole derivatives, including structures similar to 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol, for their antimicrobial properties. For instance, JagadeeshPrasad et al. (2015) synthesized a series of Mannich bases bearing the 1,3,4-oxadiazoline ring system and screened them for antimicrobial activities, revealing promising results against various microbial strains (JagadeeshPrasad et al., 2015). Similarly, compounds with the oxadiazole structure have been evaluated for their effectiveness against bacteria, mold, and yeast, showing considerable antimicrobial activity in several cases (Tien et al., 2016).
Corrosion Inhibition
The effectiveness of oxadiazole derivatives as corrosion inhibitors has been extensively studied. Ammal et al. (2018) assessed the corrosion inhibition ability of oxadiazole derivatives on mild steel in sulfuric acid, demonstrating their potential to form protective layers on metal surfaces (Ammal et al., 2018).
Enzyme Inhibition
Oxadiazole derivatives have also been found to inhibit specific enzymes. Yamada et al. (2004) discovered that a series of 5-aryl-1,3,4-oxadiazole-2-thiols can inhibit trans-cinnamate 4-hydroxylase, a key enzyme in plant phenylpropanoid biosynthesis, indicating the potential application of these compounds in agrochemical development (Yamada et al., 2004).
Antioxidant Properties
Research into the antioxidant capacity of oxadiazole derivatives has shown promising results. For example, Shehzadi et al. (2018) explored the radical scavenging and endogenous defense system inducing activities of a novel oxadiazole derivative, demonstrating its significant antioxidant potential (Shehzadi et al., 2018).
Mechanism of Action
- It interferes with several pathways related to bacterial virulence, including:
Target of Action
Mode of Action
Action Environment
Properties
IUPAC Name |
5-[(4-fluoroanilino)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)11-5-8-12-13-9(15)14-8/h1-4,11H,5H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJUDPUJCHMLGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=NNC(=S)O2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360670 |
Source
|
Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-85-1 |
Source
|
Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.